3-Hydroxypyrrolidine-2,5-dione
Overview
Description
3-Hydroxypyrrolidine-2,5-dione is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthetic strategies used for the creation of pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The non-H atoms of 3-Hydroxypyrrolidine-2,5-dione are nearly coplanar, with a maximum deviation of 0.030 (1) Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Chemical Reactions Analysis
The structure–activity relationship (SAR) analysis revealed that the anticonvulsant activity is affected strongly by substituents at position 3 of the pyrrolidine-2,5-dione scaffold . For example, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxypyrrolidine-2,5-dione are influenced by its molecular structure. For instance, the non-planarity of the ring allows for increased three-dimensional (3D) coverage .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : 3-Hydroxypyrrolidine-2,5-dione derivatives, like 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, can be synthesized through specific reactions such as melting reactions involving L-malic acid and benzylamine (Qiu Fei, 2011).
- Structural Analysis : Studies on the molecular structure of 3-Hydroxypyrrolidine-2,5-dione derivatives, like N-Méthyl succinimide, reveal details about tautomerism and the stability of these compounds, which are key for understanding their chemical properties (J. A. Tenon, M. Carles, J. Aycard, 2000).
Pharmaceutical Applications
- Antimicrobial Properties : Some derivatives of 3-Hydroxypyrrolidine-2,5-dione have shown promising in vitro antifungal activities, which could be potential leads for new fungicides (J. Cvetković et al., 2019).
- Enzyme Inhibition : Derivatives of 3-Hydroxypyrrolidine-2,5-dione have been investigated for their potential to inhibit human cytosolic carbonic anhydrase isozymes, which are relevant in medicinal chemistry (Mehmet Arslan et al., 2015).
Organic Synthesis and Chemical Reactions
- Production of Statine Analogues : Chiral 3-aminopyrrolidine-2,4-diones, derived from 3-Hydroxypyrrolrolidine-2,5-dione, can be utilized in the stereoselective synthesis of statine analogues, which are significant in pharmaceutical chemistry (Daniel Farran et al., 2007).2. Conversion to Maleimide : Research on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide has provided insights into the properties of pyrrolidine-2,5-diones and maleimides, which are important in organic synthesis (Maocai Yan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of 3-Hydroxypyrrolidine-2,5-dione and its derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, and the investigation of the influence of steric factors on biological activity . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-hydroxypyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQWYKOKYUQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592644 | |
Record name | 3-Hydroxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5615-89-4 | |
Record name | 3-Hydroxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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